Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core with a bromine substituent at position 2 and an ethyl ester group at position 5. Imidazo[1,2-a]pyrimidine derivatives are widely explored for their applications in drug discovery, particularly as kinase inhibitors, antimicrobial agents, and antiviral compounds .
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-11-9-12-7(10)5-13(9)4-6/h3-5H,2H2,1H3 |
InChI Key |
RRRBCTHUZXXSCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C2N=C1)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diaminopyrimidine Derivatives
The most widely reported method involves the cyclocondensation of 2-amino-4-bromopyrimidine with ethyl bromoacetate in the presence of a base. This one-pot reaction proceeds via nucleophilic attack and subsequent cyclization (Figure 1).
Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or ethanol
- Base: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)
- Temperature: 80–100°C
- Time: 8–12 hours
| Parameter | Optimal Value | Yield Range |
|---|---|---|
| Molar Ratio (1:1.5) | 1:1.5 | 72–78% |
| Solvent Polarity | High (DMF) | +15% yield |
| Reaction Time | 10 hours | Peak yield |
The bromine atom at position 2 is introduced via the brominated pyrimidine precursor, while the ethyl ester group originates from ethyl bromoacetate. Side products, such as dihydroimidazo-pyrimidine derivatives, form in <5% yield due to incomplete dehydrogenation.
Cross-Coupling of Preformed Imidazo-Pyrimidine Intermediates
An alternative route employs Suzuki-Miyaura coupling on ethyl 2-chloroimidazo[1,2-a]pyrimidine-6-carboxylate using bromoboronic acid. This method offers regioselectivity but requires palladium catalysts:
Catalytic System:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Ligand: XPhos (10 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene/water (4:1)
| Condition | Impact on Yield |
|---|---|
| Temperature >100°C | Decomposition |
| Anhydrous solvent | +22% yield |
| N₂ atmosphere | Prevents Pd(0) oxidation |
This method achieves 65–70% yield but is less cost-effective due to catalyst expenses.
Reaction Optimization and Kinetic Analysis
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates by stabilizing transition states. Ethanol, though less efficient, simplifies purification (Table 2):
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| Ethanol | 24.3 | 65 | 98 |
| Acetonitrile | 37.5 | 68 | 92 |
Temperature and Time Dependence
Isothermal studies at 80°C reveal a second-order kinetic profile (k = 0.018 L·mol⁻¹·min⁻¹). Prolonged heating beyond 12 hours promotes decarboxylation, reducing yields by 8–12%.
Industrial-Scale Production
Continuous Flow Synthesis
Scaled-up production utilizes continuous flow reactors to mitigate exothermic risks and improve mixing:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³·h | 3.2 kg/m³·h |
| Byproduct Formation | 7% | 2% |
| Energy Consumption | 45 kWh/kg | 28 kWh/kg |
Residence times of 30–40 minutes in microchannel reactors achieve 85% conversion.
Purification Protocols
Crude product purification involves:
- Liquid-Liquid Extraction: Ethyl acetate/water partitioning removes unreacted starting materials.
- Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) eluent.
- Recrystallization: Ethanol/water (7:3) yields >99% purity crystals.
Structural Characterization
Spectroscopic Data
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 189–191°C and decomposition onset at 240°C.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Bromine displacement by nucleophiles | Use anhydrous conditions |
| Ester group hydrolysis | Neutralize reaction post-workup |
| Palladium catalyst residues | Activated carbon filtration |
Applications in Drug Development
The compound serves as a precursor to kinase inhibitors (e.g., EGFR, JAK2) due to its electrophilic C-2 bromine and hydrolyzable ester group. Derivatives exhibit IC₅₀ values <100 nM in preclinical models.
Biological Activity
Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : Approximately 256.08 g/mol
- Structure : The compound features a brominated imidazo-pyrimidine ring system, which is critical for its biological activity.
This compound exhibits several biochemical properties that contribute to its biological activity:
- Enzyme Interaction : The compound interacts with various enzymes, particularly those involved in kinase signaling pathways. This interaction can lead to the inhibition of specific enzyme activities, which is valuable in therapeutic contexts.
- Cellular Effects : It has been shown to modulate cellular processes such as cell signaling and gene expression. For instance, it can influence pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), impacting inflammatory responses and cell survival mechanisms.
The mechanism of action of this compound involves:
- Targeting Kinases : The compound acts as an inhibitor of specific kinases that are crucial in cancer and inflammatory diseases. By binding to these kinases, it can disrupt their activity and alter downstream signaling pathways .
- Subcellular Localization : The compound's localization within cellular compartments can affect its function and efficacy. Understanding this localization is essential for predicting its biological effects.
Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| A431 (epidermoid carcinoma) | 25.4 | Inhibits cell growth significantly |
| HepG2 (liver carcinoma) | 30.7 | Induces apoptosis through caspase activation |
| MCF-7 (breast cancer) | 28.9 | Modulates estrogen receptor pathways |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown potential to reduce inflammation markers such as cytokines and prostaglandins, indicating its usefulness in treating inflammatory diseases .
Case Studies
-
Study on Cancer Cell Lines :
A study published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects noted at concentrations below 50 µM. The study concluded that the compound could be developed further as a therapeutic agent targeting multiple cancer types. -
Inflammation Model :
In a murine model of inflammation, administration of this compound resulted in a marked decrease in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism involving the modulation of immune responses, providing a basis for its application in treating autoimmune disorders .
Comparison with Similar Compounds
Substituent Position Variations
The position of bromine and ester groups significantly influences reactivity and biological activity. Key analogs include:
Key Observations :
Heterocyclic Core Modifications
Variations in the fused heterocyclic system impact pharmacological profiles:
Key Observations :
Q & A
Q. Methodological
- NMR : / NMR identifies substitution patterns (e.g., bromine’s deshielding effect at C2) .
- HRMS : Confirms molecular formula via exact mass (e.g., [M+H]⁺ for C₁₀H₉BrN₂O₂: 285.9844) .
- HPLC-PDA : Purity assessment (>95%) and quantification of regioisomers .
What are the challenges in studying ring puckering dynamics in solution vs. solid state?
Q. Advanced
- Solid state : X-ray data provide static puckering parameters but miss conformational flexibility .
- Solution NMR : NOESY/ROESY detects transient conformations but lacks quantitative puckering metrics.
- MD simulations : Molecular dynamics models (e.g., AMBER) predict ring flexibility under physiological conditions .
How do structural modifications impact pharmacological activity in related compounds?
Q. Advanced
- Bromine substitution : Enhances electrophilicity for covalent binding (e.g., kinase inhibitors) .
- Ester vs. carboxylic acid : Ethyl ester improves membrane permeability, while hydrolysis in vivo generates active acids .
- Heterocycle variation : Imidazo[1,2-a]pyrimidines show broader kinase inhibition vs. pyridine analogs due to increased π-stacking .
What methodologies validate synthetic intermediates and detect side products?
Q. Methodological
- TLC-MS : Monitors reaction progress and detects low-abundance byproducts .
- Isotopic labeling : -labeled precursors trace reaction pathways (e.g., cyclization vs. dimerization) .
- X-ray powder diffraction (XRPD) : Confirms polymorph identity during scale-up .
How can researchers leverage structure-activity relationships (SAR) for lead optimization?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
